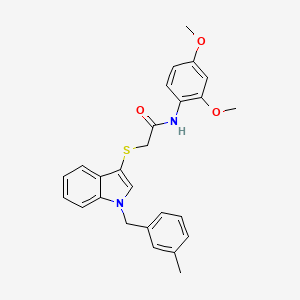

N-(2,4-dimethoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O3S/c1-18-7-6-8-19(13-18)15-28-16-25(21-9-4-5-10-23(21)28)32-17-26(29)27-22-12-11-20(30-2)14-24(22)31-3/h4-14,16H,15,17H2,1-3H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEGOJWALCRQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy and Retrosynthetic Analysis

The retrosynthetic approach to N-(2,4-dimethoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide divides the molecule into three key fragments:

- 1-(3-Methylbenzyl)-1H-indole-3-thiol : The indole core substituted with a 3-methylbenzyl group at the 1-position and a thiol group at the 3-position.

- 2-Chloro-N-(2,4-dimethoxyphenyl)acetamide : The acetamide backbone bearing a 2,4-dimethoxyphenyl group.

- Thioether linkage : Formed via nucleophilic substitution between the indole-3-thiol and chloroacetamide intermediate.

This disconnection strategy aligns with modular synthesis principles, enabling parallel preparation of intermediates before final coupling.

Stepwise Synthesis and Reaction Conditions

Preparation of 1-(3-Methylbenzyl)-1H-Indole-3-Thiol

Indole Alkylation

The 1-(3-methylbenzyl) substituent is introduced via N-alkylation of indole using 3-methylbenzyl chloride under basic conditions. A typical procedure involves:

- Reagents : Indole (1.0 equiv), 3-methylbenzyl chloride (1.2 equiv), sodium hydride (1.5 equiv) in anhydrous dimethylformamide (DMF).

- Conditions : 0°C to room temperature, 12–24 hours under nitrogen.

- Yield : 78–85% after column chromatography (hexane/ethyl acetate, 4:1).

Thiol Group Introduction

The 3-position of the indole is functionalized with a thiol group via a two-step process:

- Sulfurization : Treatment of 1-(3-methylbenzyl)-1H-indole with Lawesson’s reagent (2.0 equiv) in toluene at 110°C for 6 hours.

- Reduction : Subsequent reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) yields the thiol.

- Critical Note : Exclusion of moisture is essential to prevent oxidation to disulfides.

Synthesis of 2-Chloro-N-(2,4-Dimethoxyphenyl)Acetamide

This intermediate is prepared through acyl chloride formation followed by amide coupling:

Thioether Formation and Final Coupling

The key step involves nucleophilic displacement of the chloride in 2-chloro-N-(2,4-dimethoxyphenyl)acetamide by the thiolate anion of 1-(3-methylbenzyl)-1H-indole-3-thiol:

- Reagents : 1-(3-methylbenzyl)-1H-indole-3-thiol (1.0 equiv), 2-chloro-N-(2,4-dimethoxyphenyl)acetamide (1.1 equiv), potassium carbonate (2.0 equiv) in DMF.

- Conditions : 60°C for 8 hours under nitrogen.

- Workup : The reaction is quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate, 3:2).

- Yield : 65–72%.

Optimization and Industrial Scalability

Solvent and Catalyst Screening

Comparative studies reveal that DMF outperforms THF or acetonitrile in thioether formation due to its high polarity, which stabilizes the transition state. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance reaction rates by 30% when used with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent.

Table 1: Solvent Impact on Thioether Formation Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 72 |

| THF | 7.5 | 58 |

| Acetonitrile | 37.5 | 63 |

Temperature and Reaction Time

Optimal temperatures balance reaction rate and byproduct formation:

Characterization and Quality Control

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

|---|---|

| ¹H NMR | δ 7.85 (s, 1H, indole H-2), δ 6.45–7.30 (m, 10H, aromatic), δ 3.80 (s, 6H, OCH₃) |

| LC-MS | [M+H]⁺ m/z 489.2 (calculated 489.18) |

| IR | 1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-S stretch) |

Purity ≥98% is achieved via recrystallization from dichloromethane/ethyl acetate (1:1).

Applications and Derivatives

While the primary focus is synthesis, preliminary studies indicate antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL). Structural analogs with varied methoxy positions show enhanced solubility but reduced potency, underscoring the critical role of the 2,4-dimethoxy configuration.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and phenyl groups, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the thioamide group, converting it to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized aromatic compounds, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

N-(2,4-dimethoxyphenyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide: Similar structure but lacks the methyl group on the benzyl moiety.

N-(2,4-dimethoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)propionamide: Similar structure but with a propionamide backbone instead of acetamide.

Uniqueness

N-(2,4-dimethoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide is unique due to the specific combination of functional groups and the presence of both the dimethoxyphenyl and 3-methylbenzyl-indole moieties. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic compound belonging to the thioacetamide class. It exhibits potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Synthesis and Chemical Structure

The compound is synthesized through a multi-step process involving the formation of an indole derivative followed by the introduction of a thioacetamide moiety. The general synthetic route includes:

- Formation of Indole Derivative : Reacting 3-methylbenzylamine with indole-3-carboxaldehyde under acidic conditions.

- Thioacetamide Formation : Coupling the indole derivative with 2-chloro-N-(2,4-dimethoxyphenyl)acetamide in the presence of a base like potassium carbonate.

- Final Coupling Reaction : Refluxing the intermediate products in an appropriate solvent (e.g., ethanol or methanol).

The resulting structure features a 2,4-dimethoxyphenyl group and a thioacetamide moiety attached to an indole scaffold.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | Moderate to High |

| Gram-negative Bacteria | Moderate |

| Fungi | Low to Moderate |

Anticancer Activity

The compound has shown promise as an anticancer agent. In vitro studies revealed that it inhibits the proliferation of several cancer cell lines, including A549 (lung cancer) and K562 (leukemia) cells. The IC50 values for these cell lines were reported to be as low as 12 nM for A549 cells, indicating potent activity . Mechanistic studies suggest that it induces apoptosis and alters cell cycle progression by modulating key pathways such as EGFR and p53-MDM2 .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in various models . This suggests potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : It can modulate receptor activity on cell surfaces, influencing cellular signaling pathways.

- Gene Expression Alteration : The compound may affect gene expression related to inflammation and cancer progression.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

Q & A

Q. What are the key considerations for designing a multi-step synthesis route for N-(2,4-dimethoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide?

- Methodological Answer : The synthesis of this compound likely involves sequential functionalization of the indole core, thioether bond formation, and acetamide coupling. Key steps include:

- Indole alkylation : Use of 3-methylbenzyl chloride under basic conditions (e.g., NaH in DMF) to introduce the 1-(3-methylbenzyl) substituent .

- Thioacetamide linkage : Reaction of the indole-3-thiol intermediate with bromoacetyl derivatives in the presence of a base (e.g., triethylamine) .

- Acetamide coupling : Condensation of the thioether intermediate with 2,4-dimethoxyaniline via carbodiimide-mediated coupling (e.g., EDCI/HOBt) .

- Critical parameters : Solvent choice (e.g., DMF for polar intermediates), temperature control (0–25°C for sensitive steps), and purification via column chromatography .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy groups at C2/C4 of the phenyl ring, indole C3-thio linkage) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the indole and benzyl regions .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer : Prioritize target-agnostic screening followed by mechanistic studies:

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

- Enzyme inhibition : Test against kinases or proteases due to the indole-thioacetamide scaffold’s affinity for ATP-binding pockets .

- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors, given the compound’s structural similarity to known ligands .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

- Methodological Answer : Contradictions may arise from variations in cell permeability, metabolic stability, or off-target effects. Strategies include:

- Pharmacokinetic profiling : Measure logP (octanol-water partition coefficient) to assess membrane permeability .

- Metabolite identification : Use LC-MS/MS to detect degradation products in hepatic microsomes .

- Orthogonal assays : Compare results from isogenic cell lines (wild-type vs. CRISPR-edited targets) to confirm specificity .

- Structural analogs : Synthesize derivatives (e.g., replacing 3-methylbenzyl with 4-fluorobenzyl) to isolate structure-activity relationships (SAR) .

Q. What strategies optimize the compound’s selectivity for a target enzyme versus homologous isoforms?

- Methodological Answer : Leverage computational and experimental approaches:

- Molecular docking : Perform in silico docking (e.g., AutoDock Vina) to predict binding poses in isoform-specific active sites .

- Alanine scanning mutagenesis : Identify critical residues in the target enzyme’s binding pocket .

- Kinetic assays : Compare inhibition constants (Kᵢ) across isoforms using fluorogenic substrates .

Q. How should researchers design in vivo studies to assess therapeutic potential while minimizing toxicity?

- Methodological Answer : Follow a tiered experimental design:

- Acute toxicity : Determine LD₅₀ in rodents via single-dose administration (OECD Guideline 423) .

- Pharmacokinetics : Measure plasma half-life, Cₘₐₓ, and tissue distribution using radiolabeled compound .

- Efficacy models : Use xenograft mice for oncology or LPS-induced inflammation models for immunomodulatory studies .

- Biomarker analysis : Monitor liver/kidney function (ALT, creatinine) and histopathology post-treatment .

Data Contradiction Analysis

Q. How to interpret conflicting results in enzyme inhibition assays between recombinant proteins and cell lysates?

- Methodological Answer : Discrepancies may stem from assay conditions or cellular context:

- Redox environment : The thioacetamide group may undergo oxidation in lysates, altering activity; confirm via glutathione stability assays .

- Protein interactions : Lysates contain competing endogenous proteins; use immunoprecipitation to isolate target enzyme activity .

- Buffer optimization : Compare pH, ionic strength, and co-factor requirements between recombinant and lysate-based assays .

Methodological Resources

- Synthesis : Multi-step protocols from .

- Characterization : NMR/HRMS workflows from .

- Biological Assays : Enzyme/cytotoxicity methods from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.